Cas no 1806874-37-2 (2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine)

2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine is a versatile heterocyclic compound featuring a pyridine core substituted with cyano, difluoromethyl, hydroxy, and nitro functional groups. Its unique structure imparts significant reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and condensation reactions. The difluoromethyl moiety contributes to improved metabolic stability in bioactive derivatives, while the hydroxy and nitro groups offer sites for further functionalization. This compound is particularly useful in the development of fluorinated pyridine-based molecules, where its structural motifs can influence solubility, bioavailability, and binding affinity. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine structure
1806874-37-2 structure
Product Name:2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
CAS No:1806874-37-2
MF:C7H3F2N3O3
MW:215.113827943802
CID:4872860
Update Time:2025-06-23

2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
    • Inchi: 1S/C7H3F2N3O3/c8-7(9)6-5(13)1-4(12(14)15)3(2-10)11-6/h1,7,13H
    • InChI Key: MBRSRUSLVBXPGK-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC(=C(C#N)N=1)[N+](=O)[O-])O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 298
  • XLogP3: 1
  • Topological Polar Surface Area: 103

2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029046162-250mg
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
1806874-37-2 97%
250mg
$960.00 2022-03-31
Alichem
A029046162-500mg
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
1806874-37-2 97%
500mg
$1,678.90 2022-03-31
Alichem
A029046162-1g
2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine
1806874-37-2 97%
1g
$2,950.20 2022-03-31

Additional information on 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine

Introduction to 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine (CAS No. 1806874-37-2)

2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine, with the CAS number 1806874-37-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, a difluoromethyl substituent, a hydroxyl group, and a nitro group, all attached to a pyridine ring. These functional groups contribute to the compound's diverse chemical properties and potential biological activities.

The development of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine has been driven by its potential applications in drug discovery and development. Recent studies have highlighted its promising activity as an inhibitor of specific enzymes and receptors, making it a valuable lead compound for further optimization. The compound's ability to modulate key biological pathways has opened new avenues for therapeutic intervention in various diseases.

In terms of chemical synthesis, 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine can be prepared through a series of well-defined steps. One common approach involves the reaction of 5-hydroxy-3-nitropyridine with difluoromethylating agents followed by cyano group introduction. The synthetic route is designed to ensure high yields and purity, which are crucial for downstream applications such as biological testing and clinical trials.

The physicochemical properties of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine have been extensively studied. It exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in various experimental settings. The compound's stability under different conditions, including temperature and pH, has also been evaluated to ensure its reliability in both laboratory and industrial settings.

In the context of biological activity, 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine has shown promising results in several assays. For instance, it has demonstrated potent inhibitory activity against specific kinases and enzymes involved in signal transduction pathways. This activity suggests its potential as a therapeutic agent for diseases characterized by aberrant signaling, such as cancer and inflammatory disorders.

Preclinical studies have further validated the therapeutic potential of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine. In vitro experiments using cell lines have shown that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, in vivo studies using animal models have demonstrated its efficacy in reducing tumor growth and improving survival rates. These findings provide strong evidence for its further development as a drug candidate.

The safety profile of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine is another critical aspect that has been thoroughly investigated. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. This favorable safety profile supports its advancement to clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine in human subjects. Early-phase trials are focusing on determining the optimal dosing regimen and assessing pharmacokinetic parameters. Preliminary results from these trials are encouraging, with the compound showing good bioavailability and a favorable pharmacodynamic profile.

In conclusion, 2-Cyano-6-(difluoromethyl)-5-hydroxy-3-nitropyridine (CAS No. 1806874-37-2) represents a promising lead compound with significant potential for therapeutic applications. Its unique chemical structure, coupled with its potent biological activity and favorable safety profile, makes it an attractive candidate for further development in drug discovery programs. Ongoing research continues to explore its full therapeutic potential, with the goal of bringing this innovative compound to patients in need.

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